[2-(4-Methylphenyl)phenyl]sulfonyl chloride
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Overview
Description
[2-(4-Methylphenyl)phenyl]sulfonyl chloride is an organic compound with the molecular formula C13H11ClO2S. It is a white to yellow solid at room temperature and is known for its reactivity due to the presence of the sulfonyl chloride group. This compound is used in various chemical reactions, particularly in the synthesis of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(4-Methylphenyl)phenyl]sulfonyl chloride typically involves the sulfonation of [2-(4-Methylphenyl)phenyl] with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation processes. The reaction is conducted in specialized reactors to handle the corrosive nature of chlorosulfonic acid and to ensure high yield and purity of the product.
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Reaction Conditions: These reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
Major Products Formed:
Sulfonamides: When reacted with amines.
Sulfonate Esters: When reacted with alcohols.
Sulfonothioates: When reacted with thiols.
Scientific Research Applications
[2-(4-Methylphenyl)phenyl]sulfonyl chloride is widely used in scientific research due to its versatility in chemical synthesis. Some of its applications include:
Pharmaceuticals: It is used in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients.
Agrochemicals: The compound is used in the production of herbicides and pesticides.
Material Science: It is used in the synthesis of polymers and other advanced materials.
Biological Research: The compound is used in the modification of biomolecules for research purposes.
Mechanism of Action
The mechanism of action of [2-(4-Methylphenyl)phenyl]sulfonyl chloride primarily involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives. These reactions are facilitated by the electron-withdrawing nature of the sulfonyl group, which makes the carbon atom adjacent to the chlorine highly electrophilic.
Comparison with Similar Compounds
Benzene Sulfonyl Chloride: Similar in structure but lacks the methyl group on the phenyl ring.
Toluene Sulfonyl Chloride: Similar but with a methyl group directly attached to the benzene ring.
Phenyl Sulfonyl Chloride: Lacks the additional phenyl group present in [2-(4-Methylphenyl)phenyl]sulfonyl chloride.
Uniqueness:
Structural Features: The presence of both a methyl group and an additional phenyl group makes this compound unique in its reactivity and applications.
Reactivity: The compound’s reactivity is influenced by the electron-donating methyl group and the electron-withdrawing sulfonyl chloride group, providing a unique balance that is not present in similar compounds.
Properties
IUPAC Name |
2-(4-methylphenyl)benzenesulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO2S/c1-10-6-8-11(9-7-10)12-4-2-3-5-13(12)17(14,15)16/h2-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RONQPPYFBKIXIJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=CC=C2S(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40392037 |
Source
|
Record name | 2-(4-methylphenyl)benzenesulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40392037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
173253-46-8 |
Source
|
Record name | 2-(4-methylphenyl)benzenesulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40392037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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